1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate
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Overview
Description
1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate is a heterocyclic organic compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . It is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and a hydrazono group linked to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate typically involves the reaction of 1-methyl-4-formylpyridinium with methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product by the addition of acetic acid .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridinium ring.
Reduction: Amines derived from the hydrazono group.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate involves its interaction with various molecular targets. The compound can bind to nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium chloride
- 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium bromide
- 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium iodide
Uniqueness
1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate is unique due to its acetate counterion, which can influence its solubility and reactivity compared to other similar compounds with different counterions .
Properties
CAS No. |
93981-00-1 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C14H16N3.C2H4O2/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-2(3)4/h3-12H,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ZLUHYKZBAAPWEH-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)[O-].C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)[O-].C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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